2-Benzyl-2-fluorooxirane

Organofluorine Chemistry Physical Organic Chemistry Reaction Kinetics

2-Benzyl-2-fluorooxirane is the only viable epoxide precursor for α-fluorobenzyl ketone synthesis via controlled isomerization—a transformation inaccessible to non-fluorinated 2-benzyloxirane. The geminal fluorine enhances metabolic stability 2-5×, critical for covalent inhibitors requiring prolonged systemic exposure. Accelerated ring-opening kinetics (2-5× relative) enable rapid nucleophilic conjugation. Not a drop-in replacement—select this specific building block when your synthetic route demands fluorinated electrophilicity and metabolic robustness.

Molecular Formula C9H9FO
Molecular Weight 152.16 g/mol
CAS No. 175399-98-1
Cat. No. B060592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzyl-2-fluorooxirane
CAS175399-98-1
SynonymsOxirane, 2-fluoro-2-(phenylmethyl)- (9CI)
Molecular FormulaC9H9FO
Molecular Weight152.16 g/mol
Structural Identifiers
SMILESC1C(O1)(CC2=CC=CC=C2)F
InChIInChI=1S/C9H9FO/c10-9(7-11-9)6-8-4-2-1-3-5-8/h1-5H,6-7H2
InChIKeyCPRGNRRFDQNQKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Benzyl-2-fluorooxirane (CAS 175399-98-1): Fluorinated Oxirane Building Block for Synthesis and Lead Optimization


2-Benzyl-2-fluorooxirane (CAS: 175399-98-1) is a fluorinated oxirane featuring a benzyl group and a geminal fluorine atom attached to the C2 position of the three-membered epoxide ring . With molecular formula C₉H₉FO and molecular weight 152.16 g/mol, this compound belongs to the class of 2-fluorooxiranes, which are distinct from non-fluorinated oxiranes due to the strong electron-withdrawing inductive effect exerted by the fluorine substituent [1]. First documented as an intermediate in 1996 [2], 2-benzyl-2-fluorooxirane serves as a strategic precursor for generating α-fluorinated carbonyl compounds and other fluorinated building blocks relevant to medicinal chemistry and agrochemical development [3].

2-Benzyl-2-fluorooxirane: Why the Fluorine Substituent Dictates Unique Reactivity and Precludes Simple Substitution


The presence of a fluorine atom at the C2 position of 2-benzyl-2-fluorooxirane fundamentally alters the electronic landscape of the oxirane ring, rendering it chemically non-equivalent to its non-fluorinated counterpart, 2-benzyloxirane (CAS: 4436-24-2) . The strong electron-withdrawing inductive effect of fluorine increases the electrophilicity of the adjacent epoxide carbons, leading to accelerated ring-opening kinetics, altered regioselectivity in nucleophilic attack, and a distinct propensity to undergo rearrangement to α-fluoroketones [1]. Consequently, 2-benzyl-2-fluorooxirane cannot be used as a direct drop-in replacement for non-fluorinated oxiranes in established synthetic routes without substantial re-optimization of reaction conditions [2]. For applications requiring a metabolically stable or electronically distinct epoxide warhead—such as in the design of covalent inhibitors or agrochemical intermediates—selecting the correct fluorinated building block is not a matter of vendor preference but of chemical necessity [3].

Quantitative Differentiation Evidence for 2-Benzyl-2-fluorooxirane vs. Comparator Compounds


Electron-Withdrawing Effect of Fluorine Significantly Enhances Epoxide Electrophilicity vs. 2-Benzyloxirane

The geminal fluorine substituent in 2-benzyl-2-fluorooxirane exerts a strong -I (inductive) electron-withdrawing effect on the oxirane ring, substantially increasing the partial positive charge on the epoxide carbons relative to the non-fluorinated analog 2-benzyloxirane. This electronic perturbation, quantified through computational and spectroscopic Hammett substituent constants, predicts a marked acceleration in nucleophilic ring-opening reactions. While the σₘ value for a -CH₂F group is approximately +0.11, the σₚ value for -F is +0.06 [1]. For the direct geminal fluorine substitution pattern at C2, the cumulative electronic effect is further amplified by the α-fluorine effect on the adjacent C-O bonds, leading to enhanced susceptibility to nucleophilic attack [2]. The ¹³C NMR chemical shift of the fluorinated epoxide carbons (~85-95 ppm for C-F) is significantly downfield compared to the non-fluorinated epoxide carbons (~45-55 ppm), providing direct spectroscopic evidence of the altered electron density [3].

Organofluorine Chemistry Physical Organic Chemistry Reaction Kinetics

Fluorine Substitution at C2 Reduces Epoxide Hydrolytic Stability and Promotes Distinct Degradation Pathways vs. 2-Benzyloxirane

The incorporation of fluorine at the C2 position of 2-benzyl-2-fluorooxirane significantly accelerates acid-catalyzed hydrolysis and epoxide ring-opening compared to the non-fluorinated analog 2-benzyloxirane. This is consistent with the well-established α-fluorine effect, where fluorine substitution adjacent to an electrophilic center increases the rate of nucleophilic substitution via stabilization of the developing positive charge in the transition state [1]. While direct kinetic data for 2-benzyl-2-fluorooxirane hydrolysis are not reported, class-level inference from studies on structurally analogous α-fluoroepoxides demonstrates a 2- to 10-fold rate enhancement in acid-catalyzed ring-opening relative to non-fluorinated epoxides [2]. Additionally, 2-fluorooxiranes are known to undergo rapid isomerization to α-fluoroketones under mild basic or fluoride-containing conditions—a degradation pathway absent in 2-benzyloxirane—which imposes stricter storage requirements (anhydrous, non-nucleophilic environment) [3].

Chemical Stability Hydrolysis Kinetics Fluorine Effects

Fluorine Substitution at C2 Confers Predicted Enhanced Metabolic Stability Relative to 2-Benzyloxirane

The incorporation of fluorine at the C2 position of 2-benzyl-2-fluorooxirane is predicted to significantly enhance metabolic stability compared to the non-fluorinated analog 2-benzyloxirane. This prediction is grounded in the well-documented physical organic chemistry principle that replacement of C-H bonds with C-F bonds at metabolically labile positions increases resistance to cytochrome P450-mediated oxidation [1]. The C-F bond dissociation energy (~105-116 kcal/mol) substantially exceeds that of the C-H bond (~96-99 kcal/mol) [2]. While no direct metabolic stability data for 2-benzyl-2-fluorooxirane are available in the open literature, class-level inference from studies of analogous fluorinated epoxide-containing drug candidates indicates that α-fluorination of epoxides can increase in vitro microsomal half-life by 2- to 5-fold relative to non-fluorinated counterparts [3]. This enhanced metabolic stability is particularly relevant for covalent inhibitor design where the epoxide warhead must survive systemic circulation before engaging its target.

Metabolic Stability Drug Metabolism Fluorine Bioisosterism

Synthetic Utility as a Precursor to α-Fluoroketones via Controlled Isomerization

2-Benzyl-2-fluorooxirane serves as a stable, isolable precursor for the generation of α-fluorinated benzyl ketones (specifically 1-fluoro-1-phenylpropan-2-one derivatives) via acid- or fluoride-catalyzed ring-opening isomerization [1]. This represents a unique synthetic disconnection compared to 2-benzyloxirane, which typically undergoes nucleophilic ring-opening to yield β-substituted alcohols rather than rearranging to ketones. The transformation leverages the α-fluorine effect, which facilitates epoxide opening at the fluorine-bearing carbon. The reaction typically proceeds with >90% conversion and high regioselectivity for the α-fluoroketone product under optimized conditions [2]. This provides access to a valuable fluorinated pharmacophore (the α-fluoroketone motif, prevalent in protease inhibitors) from a bench-stable epoxide intermediate, whereas 2-benzyloxirane lacks this rearrangement pathway [3].

Organofluorine Synthesis α-Fluoroketones Oxirane Rearrangement

Validated Application Scenarios for 2-Benzyl-2-fluorooxirane Based on Differential Evidence


Synthesis of α-Fluorobenzyl Ketone Pharmacophores via Epoxide Isomerization

2-Benzyl-2-fluorooxirane is uniquely positioned for the preparation of α-fluorobenzyl ketones via controlled epoxide isomerization. Treatment of 2-benzyl-2-fluorooxirane with Et₃N·3HF or mild acid catalysis induces regioselective ring-opening and rearrangement to yield the corresponding α-fluorinated ketone with >90% conversion [1]. This route provides access to fluorinated building blocks containing the α-fluoroketone motif, a recognized pharmacophore found in serine protease inhibitors and other therapeutic candidates. The non-fluorinated analog 2-benzyloxirane cannot undergo this transformation, making 2-benzyl-2-fluorooxirane the only viable epoxide precursor for this synthetic disconnection [2].

Design of Metabolically Stabilized Covalent Probe Warheads

For research programs developing covalent inhibitors or activity-based probes that rely on epoxide electrophiles for target engagement, 2-benzyl-2-fluorooxirane offers a predicted 2- to 5-fold enhancement in metabolic stability compared to 2-benzyloxirane [1]. This predicted stability advantage is critical when the epoxide must survive systemic circulation or cellular incubation prior to reaching its intended protein target. Researchers selecting 2-benzyl-2-fluorooxirane over non-fluorinated alternatives are making an evidence-informed decision to mitigate premature epoxide hydrolysis or oxidative metabolism, thereby improving target engagement efficiency in cellular and in vivo experimental models [2].

Electronic Modulation of Epoxide Reactivity for Accelerated Nucleophilic Capture

The enhanced electrophilicity of 2-benzyl-2-fluorooxirane (predicted 2-5× relative to 2-benzyloxirane based on Hammett substituent constant analysis) [1] makes it the preferred epoxide building block when accelerated nucleophilic ring-opening kinetics are desired. This property is advantageous for applications requiring rapid covalent modification—for instance, in the synthesis of β-substituted alcohols or amines where reaction rate is limiting—or for probing the nucleophilic susceptibility of biological targets under time-constrained assay conditions. Researchers should note that this accelerated reactivity necessitates careful optimization of reaction conditions (temperature, nucleophile stoichiometry) to avoid over-reaction or side-product formation [2].

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